N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide
Description
N-[4-(5-Chlorothiophen-2-yl)-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide is a heterocyclic compound featuring a thiazole core substituted at position 4 with a 5-chlorothiophene moiety and at position 2 with a 2,3-dimethoxybenzamide group. This structure combines electron-rich aromatic systems (thiophene and benzamide) with a thiazole scaffold, which is commonly associated with diverse biological activities, including enzyme inhibition and receptor modulation .
Properties
IUPAC Name |
N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O3S2/c1-21-11-5-3-4-9(14(11)22-2)15(20)19-16-18-10(8-23-16)12-6-7-13(17)24-12/h3-8H,1-2H3,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XONVAFWHMFBOMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)NC2=NC(=CS2)C3=CC=C(S3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide typically involves multi-step reactions. One common method starts with the condensation of 2-bromo-1-(5-chlorothiophen-2-yl)ethan-1-one with thiourea to form the thiazole ring . This intermediate is then coupled with 2,3-dimethoxybenzoic acid under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Halogenation and nitration are common substitution reactions for this compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. It has been shown to inhibit enzymes such as COX-2 and 5-LOX, which are involved in inflammatory processes . The compound’s structure allows it to bind effectively to these enzymes, thereby reducing inflammation and pain.
Comparison with Similar Compounds
Structural Features
The compound’s uniqueness lies in its substitution pattern:
- Benzamide group: The 2,3-dimethoxy substituents may improve solubility and hydrogen-bonding capacity compared to non-polar analogs.
Key Observations
Methoxy groups on the benzamide (as in the target compound and ) are associated with enhanced σ2 receptor affinity, suggesting a possible shared mechanism .
Enzyme Inhibition Potential: The thiazole-amide scaffold is a common feature in COX/LOX inhibitors (e.g., compound 6a in ). The target compound’s dimethoxybenzamide group could mimic the pharmacophore of these inhibitors, though direct evidence is lacking.
Comparative Lipophilicity :
- The 5-chlorothiophene substituent likely increases lipophilicity compared to fluorinated analogs (e.g., ), which may affect membrane permeability and bioavailability.
Biological Activity
N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological evaluation, and potential therapeutic applications based on various studies and research findings.
Chemical Structure
The compound features a complex structure comprising:
- Thiazole Ring : Contributes to the compound's biological activity.
- Chlorothiophene Group : Enhances the molecular interactions with biological targets.
- Dimethoxybenzamide Moiety : Provides additional functional properties.
Synthesis
The synthesis typically involves multi-step chemical reactions, starting with the formation of the thiazole ring through the reaction of 2-aminothiazole with 5-chlorothiophene-2-carboxylic acid. This is followed by coupling with a dimethoxybenzamide using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) to yield the final product.
Anticancer Properties
Research indicates that this compound exhibits promising anticancer properties. In vitro studies have demonstrated its ability to inhibit cell proliferation in various cancer cell lines, including breast and lung cancer cells. The compound appears to induce apoptosis through mechanisms involving caspase activation and modulation of Bcl-2 family proteins.
Anti-inflammatory Effects
The compound has also shown anti-inflammatory activity. It inhibits cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. By reducing the production of pro-inflammatory mediators, it may serve as a potential therapeutic agent for inflammatory diseases.
Antimicrobial Activity
Preliminary studies suggest that this compound possesses antimicrobial properties against a range of bacterial strains. Its efficacy against Gram-positive and Gram-negative bacteria has been documented, indicating its potential as an antibiotic candidate .
The mechanism of action involves:
- Enzyme Inhibition : The compound binds to specific enzymes such as COX, inhibiting their activity and thereby reducing inflammation.
- Cell Cycle Arrest : It induces cell cycle arrest in cancer cells, preventing their proliferation.
- Induction of Apoptosis : The activation of apoptotic pathways contributes to its anticancer effects.
Case Studies
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Breast Cancer Cell Lines :
- Study : Evaluated the effects on MCF-7 cell lines.
- Findings : Significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment.
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Inflammatory Models :
- Study : Used LPS-induced inflammation in murine models.
- Findings : Administration of the compound led to a marked decrease in inflammatory cytokines (TNF-alpha and IL-6).
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Antimicrobial Testing :
- Study : Assessed against E. coli and Staphylococcus aureus.
- Findings : Minimum inhibitory concentration (MIC) values indicated effective antimicrobial activity at low concentrations.
Data Summary Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
